molecular formula C15H15ClN2O5S2 B2384271 Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate CAS No. 895458-81-8

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate

Cat. No.: B2384271
CAS No.: 895458-81-8
M. Wt: 402.86
InChI Key: DLSRGLOLGHFDKR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate is a thiazole-based compound featuring a sulfonamide-linked 4-chlorophenyl group and an ethyl carboxylate ester. Thiazole derivatives are often explored for pharmaceutical applications due to their aromatic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S2/c1-2-23-14(20)12-9-24-15(17-12)18-13(19)7-8-25(21,22)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRGLOLGHFDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as chlorosulfonic acid.

    Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate exhibit significant anticancer activities. Thiazole derivatives have been shown to inhibit various enzymes involved in cancer pathways, including those affecting cellular proliferation and apoptosis . For instance, studies have demonstrated that certain thiazole compounds can induce the expression of Octamer-binding transcription factor 4 (Oct3/4), crucial for maintaining stem cell pluripotency, suggesting a role in cancer stem cell biology .

Anticonvulsant Activity

Thiazole derivatives are also noted for their anticonvulsant properties. Several synthesized thiazole-based compounds have shown efficacy in preclinical models of epilepsy. Notably, compounds with para-halogen substitutions on the phenyl ring exhibited enhanced activity against seizures induced by pentylenetetrazol (PTZ) . The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups significantly contributes to the anticonvulsant effects .

Antimicrobial Effects

The compound has demonstrated promising antimicrobial activity against various pathogens, including drug-resistant strains of Staphylococcus aureus and Candida. Studies indicate that thiazole derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents . The broad-spectrum activity against both Gram-positive bacteria and fungi highlights their therapeutic potential in treating infections.

Case Studies and Research Findings

Several studies have explored the applications of thiazole derivatives, including this compound:

  • A study published in MDPI highlighted the anticancer potential of thiazoles, demonstrating that specific substitutions could enhance cytotoxicity against cancer cell lines .
  • Another research effort focused on synthesizing novel thiazole derivatives for anticonvulsant testing found several compounds exhibiting effective seizure protection in animal models, reinforcing the therapeutic promise of this chemical class .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Derivatives

(a) Fluorinated Sulfonamide Polymers (e.g., 2-Propenoic Acid Derivatives)

Compounds such as 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (, CAS 68877-32-7) share sulfonamide functionalities but differ in backbone and substituents. Key distinctions include:

  • Fluorinated Alkyl Chains : These polymers feature perfluorinated alkyl chains, imparting high thermal stability and hydrophobicity, unlike the chlorophenyl group in the target compound .
  • Reactivity : The acrylate esters in these polymers enable radical polymerization, whereas the ethyl carboxylate in the target compound may undergo hydrolysis or act as a prodrug.
(b) Intermediate 3 from Patent EP 2023/32

The patent-derived Intermediate 3 () contains multiple propanamido and acetyl sulfanyl groups but lacks a thiazole ring. Its dendritic structure suggests applications in drug delivery, contrasting with the simpler, monomolecular design of the target compound .

Thiazole-Based Analogues

  • Thiazole-4-Carboxylate Esters: Substitution at the 2-position (e.g., sulfonamide vs. alkyl groups) alters electronic properties and solubility. The 4-chlorophenyl sulfonyl group may enhance lipophilicity compared to non-aromatic substituents.

Structural and Functional Analysis

Table 1: Key Comparisons

Feature Target Compound Fluorinated Sulfonamide Polymers () Intermediate 3 ()
Core Structure Thiazole-4-carboxylate Acrylate/polymer backbone Dendritic propanamido/azide structure
Sulfonamide Substituent 4-Chlorophenyl Perfluorinated alkyl chains Acetyl sulfanyl groups
Functional Groups Ethyl ester, propanamido linker Methoxy, acrylate esters Azido, acetyl sulfanyl, multiple propanamido linkers
Potential Applications Pharmaceuticals (e.g., kinase inhibitors) Surfactants, waterproof coatings Drug delivery systems

Electronic Effects

  • Thiazole’s aromaticity may facilitate π-π stacking in biological targets, unlike the aliphatic backbones of fluorinated polymers.

Solubility and Stability

  • Hydrophobicity : Fluorinated alkyl chains () confer extreme hydrophobicity, whereas the chlorophenyl group offers moderate lipophilicity.
  • Ester Stability : Ethyl carboxylate esters (target compound) hydrolyze slower than methyl esters but faster than bulky acrylate esters in polymers.

Research Implications and Limitations

  • Direct bioactivity comparisons are absent in the evidence.

Biological Activity

Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate is a synthetic organic compound characterized by its thiazole ring and sulfonamide functionality. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential in cancer treatment and stem cell research.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN2O4S. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which can significantly influence its pharmacokinetic properties and biological interactions.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes and proteins involved in cancer pathways. A notable mechanism involves the regulation of Octamer-binding transcription factor 4 (Oct3/4) , a critical transcription factor for maintaining pluripotency in stem cells. Compounds that enhance Oct3/4 expression can potentially reprogram somatic cells into induced pluripotent stem cells (iPSCs), which have significant therapeutic implications .

Biological Activities

  • Anticancer Activity :
    • This compound has shown potential as an anticancer agent by modulating key signaling pathways involved in tumor growth and proliferation. Its derivatives have been identified as effective in inducing Oct3/4 expression, which is crucial for maintaining stem cell characteristics in cancer cells .
  • Antimicrobial Properties :
    • Thiazole derivatives, including this compound, have exhibited antimicrobial activity against various pathogens, including drug-resistant strains of bacteria and fungi. Research indicates that certain thiazole compounds demonstrate broad-spectrum activity against Gram-positive bacteria and emerging fungal pathogens .
  • Anticonvulsant Activity :
    • Some thiazole-based compounds have been evaluated for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can lead to enhanced anticonvulsant effects, making them candidates for further development in treating epilepsy .

Case Studies and Research Findings

A number of studies have explored the biological activity of thiazole derivatives:

  • Study on Oct3/4 Induction : A high-throughput screening campaign identified this compound as a lead compound for enhancing Oct3/4 expression in embryonic stem cells. This study highlighted the compound's potential role in stem cell biology and regenerative medicine .
  • Antimicrobial Activity Evaluation : In a recent study, various thiazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, underscoring the importance of structural modifications in drug design .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerModulates Oct3/4 expression; potential for iPSC reprogramming
AntimicrobialEffective against Gram-positive bacteria and drug-resistant fungi
AnticonvulsantExhibits anticonvulsant properties; structure-activity relationship studied

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and subsequent functionalization. A common approach includes:

  • Step 1: Preparation of the thiazole ring via cyclization of a thiourea intermediate with ethyl bromopyruvate.
  • Step 2: Sulfonylation of the propanamido group using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Critical Parameters: Temperature control during sulfonylation (0–5°C to minimize side reactions) and pH adjustment during workup to isolate the neutral product .

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 4.2–4.4 ppm (quartet, ethyl ester CH₂), and δ 7.6–8.0 ppm (aromatic protons from 4-chlorophenyl) confirm substituent connectivity .
    • ¹³C NMR: Signals for the thiazole C-2 (δ 165–170 ppm) and ester carbonyl (δ 170–175 ppm) validate the core structure .
  • Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error for [M+H]⁺ or [M+Na]⁺ ions ensures molecular formula accuracy .
  • HPLC: Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm monitors purity .

Basic: What initial biological screening assays are recommended for this compound?

  • Anticancer Activity: NCI-60 human tumor cell line screening at 10 µM, with GI₅₀ values calculated for dose-response validation .
  • Antimicrobial Testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates, leveraging the sulfonyl group’s electrophilic reactivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Synthesize analogs with:
    • Alternative sulfonyl groups (e.g., methylsulfonyl, isopropylsulfonyl) to modulate lipophilicity .
    • Modified ester groups (e.g., methyl, tert-butyl) to study metabolic stability .
  • Biological Evaluation: Compare IC₅₀/MIC values across analogs to identify critical functional groups. For example, 4-chlorophenyl sulfonyl groups enhance antitumor activity compared to non-halogenated analogs .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases), guiding rational design .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Simulate binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) using the sulfonamide group as a hydrogen-bond acceptor .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on key residues (e.g., Lys721 in EGFR) .
  • ADMET Prediction: Tools like SwissADME estimate logP (target <5), bioavailability, and CYP450 metabolism to prioritize analogs .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

  • Cross-Validation: Re-test conflicting compounds in orthogonal assays (e.g., cell viability vs. enzymatic activity) .
  • Dose-Response Analysis: Calculate Hill slopes to identify non-specific cytotoxicity at high concentrations .
  • Structural Confirmation: Re-analyze NMR/MS data to rule out degradation or isomerization during bioassays .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges: Low solubility in polar solvents and flexible side chains hinder crystal formation.
  • Solutions:
    • Use mixed solvents (e.g., DMSO/water) for vapor diffusion.
    • Employ SHELXT for structure solution from low-resolution data, and SHELXL for refinement with anisotropic displacement parameters .
    • Modify crystallization conditions (e.g., slow cooling from DMF at 4°C) .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with isocratic elution (60% acetonitrile, 0.1% formic acid). Monitor transitions m/z 425 → 307 (quantifier) and 425 → 201 (qualifier) .
  • Validation Parameters: Assess linearity (R² >0.99), LOD/LOQ (1–10 ng/mL), and recovery (>85% in plasma) per ICH guidelines .

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